molecular formula C13H10BrFO B1450245 1-(Bromomethyl)-2-(4-fluorophenoxy)benzene CAS No. 1355170-91-0

1-(Bromomethyl)-2-(4-fluorophenoxy)benzene

Cat. No. B1450245
M. Wt: 281.12 g/mol
InChI Key: XUJBYRKTVQJVDD-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(4-fluorophenoxy)benzene, also known as 1-bromo-2-fluoro-phenoxy methane, is a chemical compound that has been used in scientific research in various fields, including organic synthesis, biochemistry, and pharmacology. It is a colorless, crystalline solid with a melting point of 66-67°C and a boiling point of 206-207°C. This compound has been studied for its unique properties, such as its reactivity and its ability to form adducts with other compounds.

Scientific Research Applications

Radiosynthesis Applications

  • Radiosynthesis of Fluoromethyl-Benzenes : 1-(Bromomethyl)-2-(4-fluorophenoxy)benzene has been used in the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene and a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes, demonstrating its potential as a bifunctional labelling agent in radiopharmaceuticals (Namolingam et al., 2001).

Synthesis and Fluorescence Properties

  • Synthesis of Fluorescent Compounds : This chemical has been used in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene, showing steric configurations that hinder tight intermolecular packing and exhibit significant fluorescence intensity differences in solid and solution states, indicating its usefulness in materials science and fluorescence studies (Zuo-qi, 2015).

Polymer Synthesis

  • Creation of Polyphenylenes : It's been employed in the synthesis of comb-like polyphenylenes via Suzuki coupling, leading to polymers with high solubility in organic solvents at room temperature. This showcases its role in advanced polymer chemistry (Cianga & Yagcı, 2002).

Synthesis of Radiopharmaceutical Intermediates

  • Preparation of Radiopharmaceutical Intermediates : This compound is also involved in the preparation of 4-[18F]fluorophenol, a crucial intermediate for building complex molecules with a 4-[18F]fluorophenoxy moiety, relevant in the field of nuclear medicine and imaging (Helfer et al., 2013).

Applications in Enzyme Inhibition Studies

  • Carbonic Anhydrase Inhibition : It has been used in the synthesis of bromophenol derivatives, including natural products, showing promising carbonic anhydrase inhibitory activities. These findings are significant in the development of drugs for glaucoma, epilepsy, and other disorders (Balaydın et al., 2012).

Crystal Structure Analysis

  • X-Ray Structure Analysis : The compound has contributed to the structural analysis of benzene derivatives, aiding in understanding Br···Br interactions and packing motifs in crystallography, valuable in materials science and chemistry (Jones et al., 2012).

Mechanistic Studies in Organic Synthesis

  • Understanding Organic Synthesis Mechanisms : It has been instrumental in studying the generation and interception of isobenzofurans from bromoalkyl benzophenones, providing insights into the mechanisms of complex organic reactions (Faragher & Gilchrist, 1976).

Dielectric Relaxation Studies

  • Dielectric Relaxation Research : This chemical has been used in studying dielectric relaxation and dipole moment of hydrogen-bonded complexes, contributing to our understanding of molecular interactions in various solvents (Basha et al., 2022).

properties

IUPAC Name

1-(bromomethyl)-2-(4-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJBYRKTVQJVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265988
Record name 1-(Bromomethyl)-2-(4-fluorophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-(4-fluorophenoxy)benzene

CAS RN

1355170-91-0
Record name 1-(Bromomethyl)-2-(4-fluorophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355170-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-(4-fluorophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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